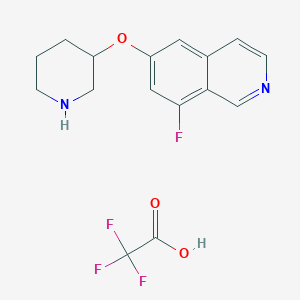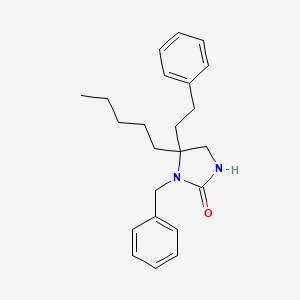
1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one is a synthetic organic compound belonging to the imidazolidinone family. Imidazolidinones are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its unique structure, which includes a benzyl group, a pentyl chain, and a phenylethyl group attached to the imidazolidinone core. These structural features contribute to its distinct chemical and biological properties.
Métodos De Preparación
The synthesis of 1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: The initial step involves the cyclization of a suitable diamine with a carbonyl compound, such as glyoxal or formaldehyde, to form the imidazolidinone ring.
Introduction of Substituents: The benzyl, pentyl, and phenylethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl, pentyl, or phenylethyl groups are replaced by other substituents. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Its structural features may contribute to its activity as a drug candidate for various diseases.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one can be compared with other similar compounds, such as:
Imidazole: Imidazole is a five-membered heterocyclic compound with two nitrogen atoms. It is structurally similar to imidazolidinone but lacks the additional substituents found in this compound.
Benzimidazole: Benzimidazole contains a fused benzene and imidazole ring. It shares some structural similarities with this compound but has different chemical and biological properties.
Thiazolidinone: Thiazolidinone is another five-membered heterocyclic compound with a sulfur atom. It is structurally related to imidazolidinone but has distinct chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
881013-97-4 |
|---|---|
Fórmula molecular |
C23H30N2O |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
1-benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one |
InChI |
InChI=1S/C23H30N2O/c1-2-3-10-16-23(17-15-20-11-6-4-7-12-20)19-24-22(26)25(23)18-21-13-8-5-9-14-21/h4-9,11-14H,2-3,10,15-19H2,1H3,(H,24,26) |
Clave InChI |
YHIZPTJYTYZIIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(CNC(=O)N1CC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


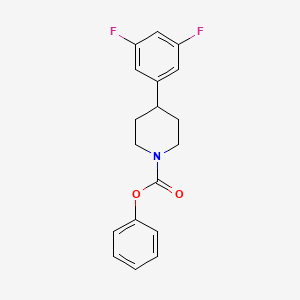
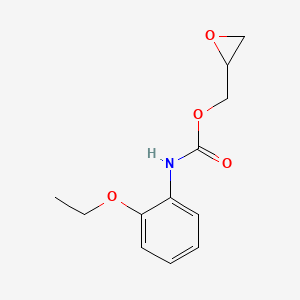
![1h-Oxepino[4,5-d]imidazole](/img/structure/B15170833.png)
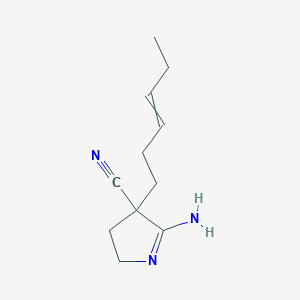
![2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170857.png)
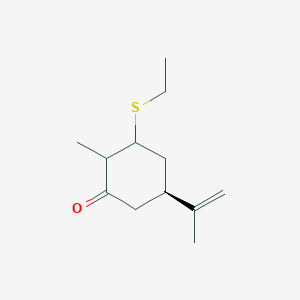
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline](/img/structure/B15170865.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(propan-2-yl)oxy]distannoxane](/img/structure/B15170871.png)
![2-[(5-Chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170873.png)
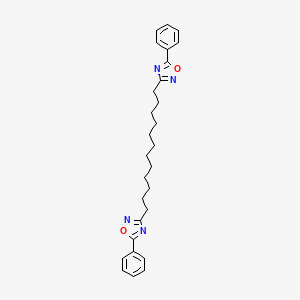
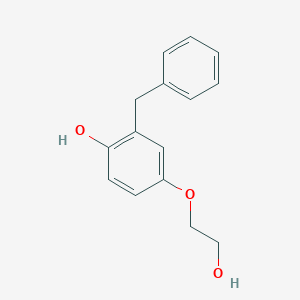
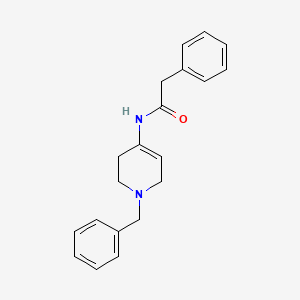
![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)
